molecular formula C18H22N2O3S B4654723 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide

Cat. No. B4654723
M. Wt: 346.4 g/mol
InChI Key: KDJUNNJHERHCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Scientific Research Applications

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide inhibits HDACs, leading to increased acetylation of histones and other proteins. This results in chromatin relaxation and increased gene expression. This compound has been shown to selectively inhibit class I HDACs, particularly HDAC1 and HDAC3. The exact mechanism of how this compound exerts its anticancer and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the efficacy of other anticancer agents. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to increase acetylation of histones and other proteins, leading to chromatin relaxation and increased gene expression.

Advantages and Limitations for Lab Experiments

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. This compound is also relatively stable and easy to synthesize. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. In addition, this compound has limited solubility in water, which can complicate its use in some experiments.

Future Directions

For research on 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide include the development of combination therapies, investigation of its molecular mechanisms, development of more potent and selective HDAC inhibitors, and exploration of its potential use in epigenetic editing and gene therapy.

properties

IUPAC Name

3-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)12-18(21)19-15-6-8-16(9-7-15)20-24(22,23)17-10-4-14(3)5-11-17/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUNNJHERHCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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